

(3-(3-Bromophenylsulfonamido)phenyl)boronic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(3-(3-Bromophenylsulfonamido)phenyl)boronic acid
Cat. No.:	B1519966

[Get Quote](#)

An In-Depth Technical Guide to **(3-(3-Bromophenylsulfonamido)phenyl)boronic acid**: Properties, Synthesis, and Applications

Introduction

(3-(3-Bromophenylsulfonamido)phenyl)boronic acid is a sophisticated bifunctional molecule standing at the crossroads of medicinal chemistry and advanced organic synthesis. Its structure is characterized by three key functional moieties: a boronic acid group, an aromatic sulfonamide linker, and a bromophenyl ring. This unique combination makes it an invaluable building block for researchers and drug development professionals. The boronic acid group, a mild Lewis acid, is renowned for its role in palladium-catalyzed cross-coupling reactions and its ability to form reversible covalent bonds with diols—a feature heavily exploited in chemical biology and sensor technology.^{[1][2][3]} The sulfonamide linkage is a classic pharmacophore, integral to a wide range of therapeutic agents. Finally, the terminal bromo-substituent provides a second, orthogonal reactive handle for further molecular elaboration, particularly through cross-coupling chemistry.

This guide offers a senior application scientist's perspective on the core chemical properties, synthesis, reactivity, and applications of this versatile compound, providing both foundational knowledge and field-proven insights for its effective utilization in research and development.

PART 1: Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is paramount for its successful application. These characteristics govern its solubility, stability, reactivity, and analytical behavior.

Core Chemical Data

The essential identification and physicochemical data for **(3-(3-Bromophenylsulfonamido)phenyl)boronic acid** are summarized below.

Property	Value	Reference
IUPAC Name	[3-[(3-bromophenyl)sulfonylamino]phenyl]boronic acid	[4]
CAS Number	913835-31-1	[4][5]
Molecular Formula	C ₁₂ H ₁₁ BBrNO ₄ S	[4][5]
Molecular Weight	356.00 g/mol	[4][5]
Canonical SMILES	B(C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=CC=C2)Br)(O)O	[4]
Physical Form	Assumed to be a powder or crystalline solid	
Melting Point	105 °C (with decomposition) - for a related structure	[6]

Molecular Structure and Conformation

The molecule's functionality is a direct result of its hybrid structure. The boron atom of the boronic acid group adopts a trigonal planar geometry, being sp²-hybridized with an empty p-orbital that confers its Lewis acidic character.[7] In contrast, the sulfur atom in the sulfonamide bridge is tetrahedral. X-ray crystallographic studies of analogous sulfonamide phenylboronic acids show that the interplay of the boronic acid and sulfonamide groups facilitates the

formation of extensive hydrogen-bonded networks in the solid state, contributing to crystalline stability.[8]

The electron-withdrawing nature of the 3-bromophenylsulfonyl group is anticipated to decrease the electron density on the second phenyl ring and, consequently, at the boron center. This electronic effect increases the Lewis acidity of the boronic acid, lowering its pKa relative to unsubstituted phenylboronic acid ($pK_a \approx 8.8$).[7][8] This enhanced acidity is a critical factor in its reactivity, particularly in diol binding at physiological pH.

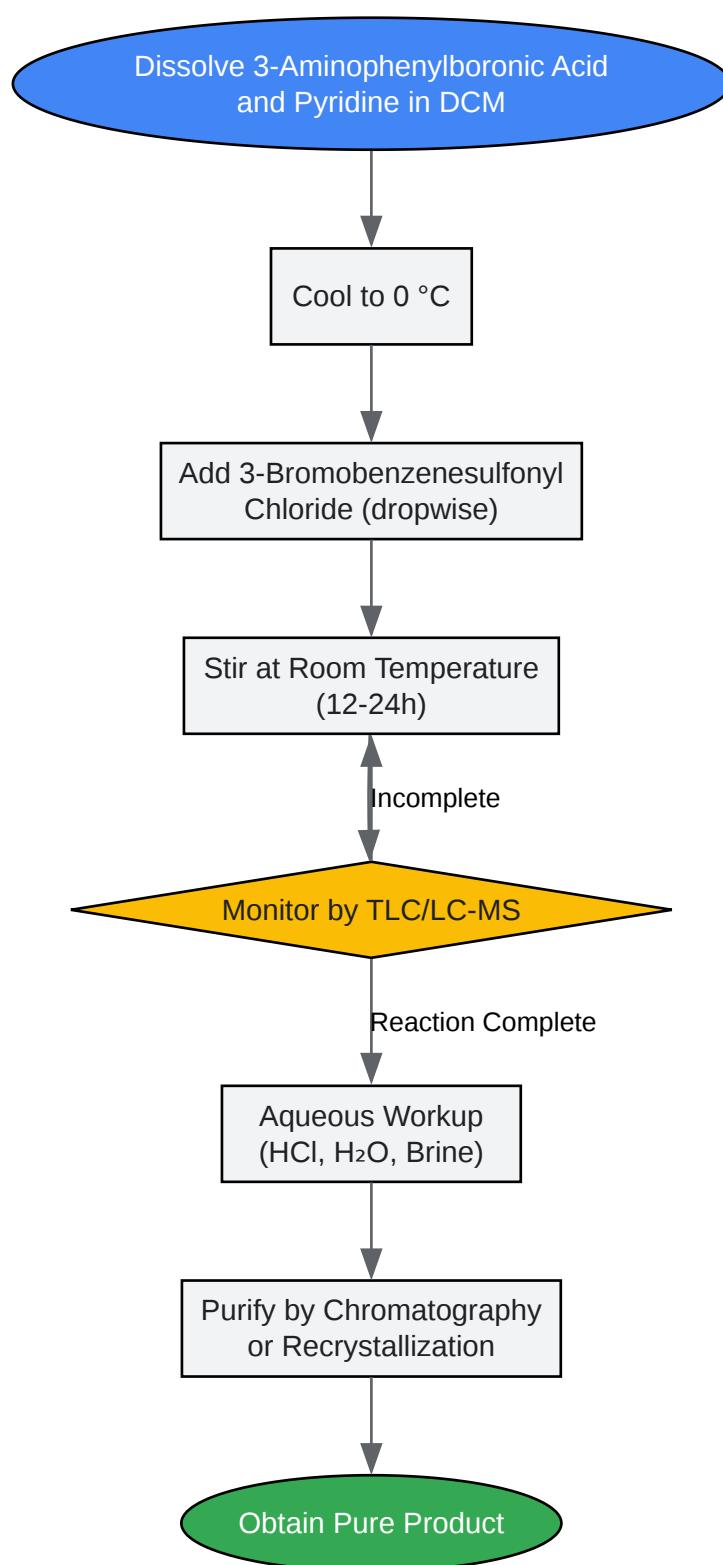
Solubility and Stability

Like many phenylboronic acids, this compound is expected to exhibit poor solubility in water and nonpolar solvents like hexanes, but good solubility in polar organic solvents such as methanol, ethanol, and diethyl ether.[7][9]

A key stability consideration for boronic acids is their propensity to undergo reversible dehydration, especially upon heating or under vacuum, to form a cyclic trimeric anhydride known as a boroxine.[3] This must be considered during storage, analysis, and reactions, as the boroxine is often in equilibrium with the monomeric acid in solution.

Caption: Figure 1: Reversible dehydration of boronic acid to boroxine.

PART 2: Synthesis and Core Reactivity


Proposed Synthetic Protocol

From a strategic standpoint, constructing the sulfonamide bond is often more straightforward and higher yielding than introducing a boronic acid group onto a complex scaffold. Therefore, the most logical synthesis involves the coupling of commercially available 3-aminophenylboronic acid with 3-bromobenzenesulfonyl chloride. This approach protects the sensitive C-B bond from the potentially harsh conditions of other synthetic routes.

Protocol: Synthesis of **(3-(3-Bromophenylsulfonamido)phenyl)boronic acid**

- Materials: 3-Aminophenylboronic acid, 3-bromobenzenesulfonyl chloride, pyridine (or another suitable base like triethylamine), and a polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-aminophenylboronic acid (1.0 equivalent) in the chosen solvent.
- Base Addition: Add pyridine (1.5-2.0 equivalents) to the solution and cool the mixture to 0 °C in an ice bath. The base acts as a scavenger for the HCl generated during the reaction.
- Sulfonyl Chloride Addition: Dissolve 3-bromobenzenesulfonyl chloride (1.05 equivalents) in a minimal amount of the same solvent and add it dropwise to the cooled amine solution over 15-20 minutes.
- Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess pyridine), water, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

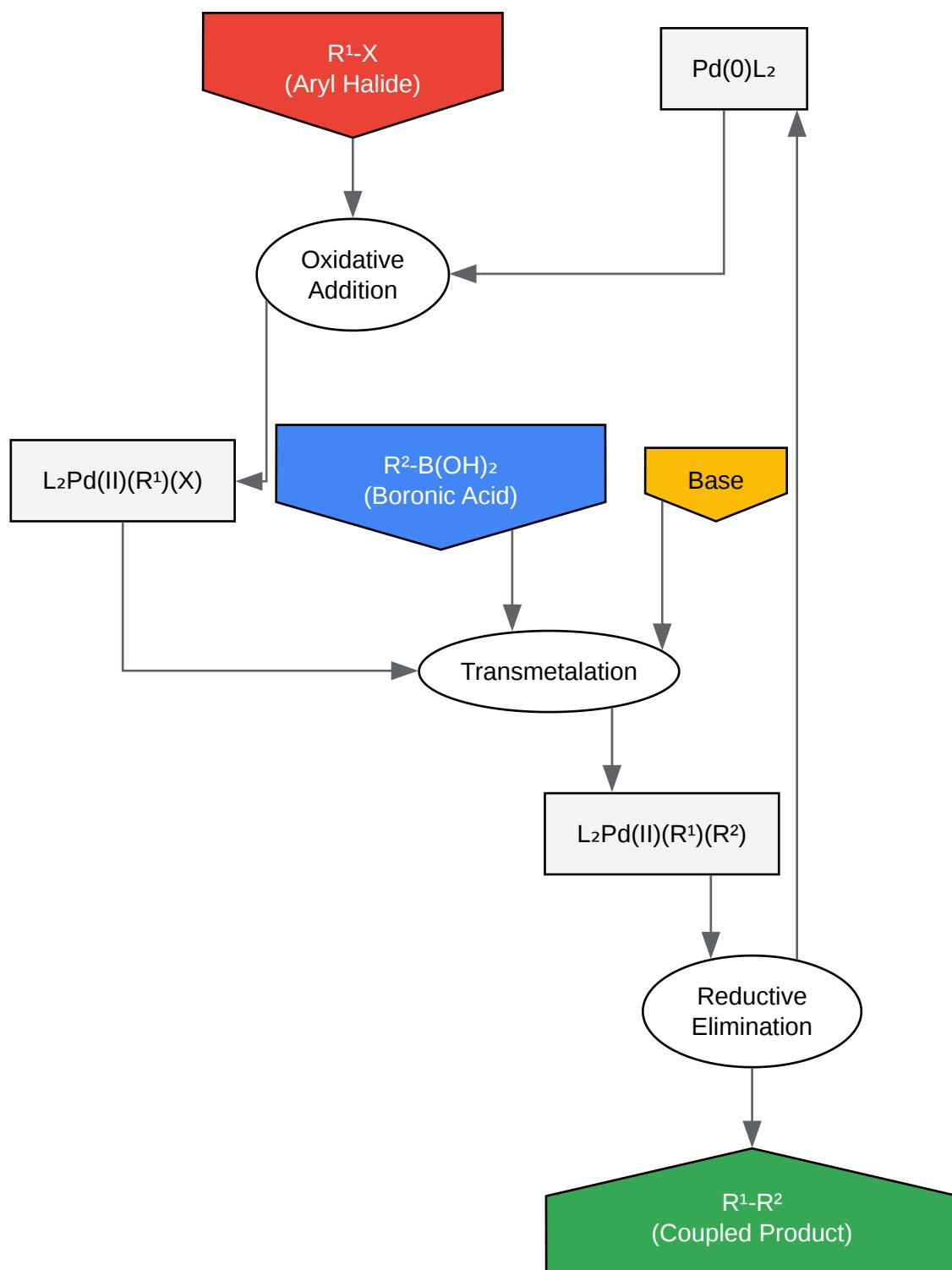
[Click to download full resolution via product page](#)

Caption: Figure 2: Workflow for the synthesis of the target compound.

Core Reactivity: The Boronic Acid Moiety

The chemistry of the boronic acid group is central to the molecule's utility. Its two primary reactions are diol binding and participation in cross-coupling.

Lewis Acidity and Diol Binding: Boronic acids react reversibly with 1,2- or 1,3-diols to form five- or six-membered cyclic boronate esters.[\[2\]](#)[\[3\]](#) This reaction is pH-dependent; complexation is favored at pH values above the pKa of the boronic acid, where the boron transitions from a neutral, trigonal planar state to a more reactive anionic, tetrahedral boronate species.[\[10\]](#) This property is the foundation for using boronic acids in glucose sensors and for the affinity purification of glycoproteins.[\[9\]](#)[\[11\]](#)


Caption: Figure 3: pH-dependent equilibrium of boronic acid and a diol.

PART 3: Key Applications and Methodologies

The true power of **(3-(3-Bromophenylsulfonamido)phenyl)boronic acid** lies in its bifunctionality, allowing for sequential or differential reactivity at its two distinct coupling sites.

The Bifunctional Hub: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful C-C bond-forming reactions in organic synthesis, prized for its mild conditions and functional group tolerance.[\[12\]](#)[\[13\]](#) This molecule can participate as either the organoboron component (via the boronic acid) or the organohalide component (via the bromide).

[Click to download full resolution via product page](#)

Caption: Figure 4: Catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 1: Coupling at the Boronic Acid Site

- Objective: Synthesize 3-((3-bromophenyl)sulfonamido)-3'-methyl-1,1'-biphenyl.
- Methodology:
 - To a flask, add **(3-(3-Bromophenylsulfonamido)phenyl)boronic acid** (1.0 eq.), 1-iodo-3-methylbenzene (1.1 eq.), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (2-5 mol%), and a base like potassium carbonate (2-3 eq.).
 - Add a solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol/water.
 - Degas the mixture (e.g., by bubbling argon through it for 15-20 minutes) to remove oxygen, which can deactivate the catalyst.
 - Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).
 - Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry, and concentrate.
 - Purify the product by column chromatography.

Protocol 2: Coupling at the Bromide Site

- Objective: Synthesize 3'-((4-methoxyphenyl)sulfonamido)-[1,1'-biphenyl]-3-boronic acid.
- Methodology:
 - To a flask, add **(3-(3-Bromophenylsulfonamido)phenyl)boronic acid** (1.0 eq.), (4-methoxyphenyl)boronic acid (1.2 eq.), a palladium catalyst, and a base. For this transformation, a more active catalyst system like $\text{Pd}(\text{OAc})_2$ with a phosphine ligand (e.g., SPhos or XPhos) may be beneficial.
 - Follow the same procedure for solvent addition, degassing, heating, and workup as described in Protocol 1.

- Purification may be more complex due to the polar boronic acid group on the product. Reverse-phase chromatography or careful recrystallization might be required.

Applications in Medicinal Chemistry and Chemical Biology

The structural motifs within this molecule are highly relevant to drug discovery.

- Enzyme Inhibition: Boronic acids are known inhibitors of serine proteases, where the boron atom forms a reversible covalent bond with the hydroxyl group of the active site serine residue.^[2] The proteasome inhibitor drug Bortezomib is a prime example.^[1] The sulfonamide group is also a well-established pharmacophore. This molecule can therefore serve as a potent scaffold for developing targeted enzyme inhibitors.
- Boronate Affinity Chromatography: The ability to bind diols can be exploited for purification. When this molecule is immobilized on a solid support (e.g., silica gel), it can be used to selectively capture and purify glycoproteins and other diol-containing biomolecules from complex mixtures.^[11]
- Prodrug and Delivery Systems: The reversible nature of the boronate ester bond allows for the design of stimuli-responsive systems. For example, a diol-containing drug could be attached to this molecule, releasing the active drug in response to changes in pH or the presence of specific sugars.^{[14][15]}

PART 4: Analytical Characterization

Robust analytical methods are crucial for confirming the identity, purity, and stability of the compound.

Summary of Expected Analytical Data

Technique	Expected Observations
¹ H NMR	Complex multiplets in the aromatic region (~7.0-8.0 ppm). A broad singlet for the N-H proton and a very broad singlet for the B(OH) ₂ protons.
¹³ C NMR	Aromatic carbons in the ~120-140 ppm range. The carbon attached to boron (ipso-carbon) may be broad or unobserved due to quadrupolar relaxation.[16]
¹¹ B NMR	A single broad resonance around δ 28-31 ppm, characteristic of an arylboronic acid.[10][16]
LC-MS (ESI-)	Expected [M-H] ⁻ ion at m/z \approx 353.96/355.96 (reflecting the isotopic pattern of Bromine).
HRMS	Calculated m/z for C ₁₂ H ₁₀ B ⁷⁹ BrNO ₄ S ⁻ : 353.9612.

Standard Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive analysis should be performed in a solvent like DMSO-d₆, which will allow for the observation of the exchangeable N-H and O-H protons. ¹¹B NMR is particularly valuable for confirming the presence of the boronic acid and studying its interactions; it should be run in a quartz NMR tube for best results.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS): A high-throughput LC-MS/MS method is ideal for purity assessment and reaction monitoring.[17][18]

- Column: A C18 reverse-phase column (e.g., Acquity BEH C18) is suitable.
- Mobile Phase: A gradient of acetonitrile and water, often with a modifier like 10 mM ammonium acetate, provides good separation.[17]
- Detection: Electrospray ionization in negative mode (ESI-) is preferred for detecting the deprotonated molecular ion [M-H]⁻.[19] Multiple Reaction Monitoring (MRM) can be used for highly sensitive quantification.[18]

- Caveat: Be aware of the potential for in-source dehydration leading to the observation of the boroxine trimer, which can complicate spectral interpretation.[17]

PART 5: Safety and Handling

Proper handling is essential when working with any chemical reagent.

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[20][21]
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][22] Avoid contact with skin and eyes.[20]
- Hazards: The specific hazards identified for this compound include skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[5] Furthermore, some boronic acids are considered a class of potential genotoxic impurities (GTIs), warranting careful handling and control in pharmaceutical contexts.[19][23]
- Storage: Store in a tightly closed container in a cool, dry place, away from moisture and strong oxidizing agents.[20][24]

Conclusion

(3-(3-Bromophenylsulfonamido)phenyl)boronic acid is far more than a simple chemical reagent; it is a versatile platform for molecular innovation. Its dual reactive sites enable the strategic construction of complex architectures through orthogonal Suzuki-Miyaura couplings, while the inherent properties of the boronic acid and sulfonamide groups provide rich opportunities in medicinal chemistry and materials science. By understanding its fundamental properties, synthesis, and reactivity as detailed in this guide, researchers can unlock its full potential to build next-generation therapeutics, advanced materials, and sophisticated biological probes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 4. (3-(3-Bromophenylsulfonamido)phenyl)boronic acid | C12H11BBrNO4S | CID 44119352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cenmed.com [cenmed.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 8. 3-(Ethylsulfonamido)phenylboronic acid | 710348-41-7 | Benchchem [benchchem.com]
- 9. Phenylboronic acid | 98-80-6 [chemicalbook.com]
- 10. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. sciex.com [sciex.com]
- 19. scirp.org [scirp.org]
- 20. chemicalbook.com [chemicalbook.com]
- 21. cdhfinechemical.com [cdhfinechemical.com]

- 22. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 23. researchgate.net [researchgate.net]
- 24. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [(3-(3-Bromophenylsulfonamido)phenyl)boronic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1519966#3-3-bromophenylsulfonamido-phenyl-boronic-acid-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com